N-Acetylbenzidine
Overview
Description
N-Acetylbenzidine: is an organic compound derived from benzidine, an aromatic amine. It is primarily known for its role in the metabolism of benzidine and its derivatives. This compound is significant in various biochemical and industrial processes due to its unique chemical properties.
Mechanism of Action
Target of Action
N-Acetylbenzidine primarily targets the N-acetyltransferase (NAT) enzymes NAT1 and NAT2 . These enzymes are involved in the metabolism of benzidine and this compound . The NAT1 enzyme appears to have a higher affinity for this compound than NAT2 .
Mode of Action
This compound interacts with its targets, NAT1 and NAT2, through a process known as N-acetylation . This process involves the transfer of an acetyl group from one molecule (in this case, this compound) to another . For both benzidine and this compound, the Km and Vmax values were higher for NAT1 than for NAT2 . This suggests that this compound is a preferred substrate for NAT1 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the N-acetylation pathway . This pathway involves the transfer of an acetyl group from this compound to the NAT1 and NAT2 enzymes . A higher average acetylation ratio was observed in human liver slices possessing the nat110 compared to the NAT14 allele .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism by the NAT1 and NAT2 enzymes . The Km and Vmax values for this compound were found to be higher for NAT1 than for NAT2 . This suggests that this compound is more readily metabolized by NAT1 . The clearance ratios (NAT1/NAT2) for benzidine and this compound were 54 and 535, respectively .
Result of Action
The result of this compound’s action is the formation of a specific DNA adduct, N′- (3′-monophospho-deoxyguanosin-8-yl)-N-acetylbenzidine . This adduct is formed when this compound is activated by hypochlorous acid (HOCl), a chemically reactive oxidant . The formation of this adduct may contribute to carcinogenesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other substrates can affect the metabolism of this compound . In one study, the presence of p-aminobenzoic acid, a NAT1-specific substrate, increased the amount of benzidine and decreased the amount of this compound produced . This resulted in a decreased ratio of acetylated products .
Biochemical Analysis
Biochemical Properties
N-Acetylbenzidine plays a significant role in biochemical reactions, particularly in the metabolism of benzidine. It is metabolized by N-acetyltransferase enzymes, specifically NAT1 and NAT2 . These enzymes catalyze the acetylation of benzidine to form this compound. The interaction between this compound and these enzymes is crucial for its metabolism. The kinetic parameters, such as Km and Vmax, for this compound are higher for NAT1 compared to NAT2, indicating that this compound is a preferred substrate for NAT1 .
Cellular Effects
This compound has been shown to influence various cellular processes. It can form DNA adducts, which are alterations in DNA structure that can lead to mutations and potentially cancer . The compound interacts with hypochlorous acid, a reactive oxidant produced during inflammation, to form specific DNA adducts such as N′-(3′-monophospho-deoxyguanosin-8-yl)-N-acetylbenzidine . These adducts can affect cell signaling pathways, gene expression, and cellular metabolism, potentially leading to carcinogenesis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It is metabolized by N-acetyltransferase enzymes, which catalyze the transfer of an acetyl group to benzidine, forming this compound . This compound can also be activated by hypochlorous acid to form DNA adducts . The formation of these adducts involves the binding of this compound to DNA, leading to changes in gene expression and potentially causing mutations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that the compound can be stable under certain conditions, but its effects on cellular function can vary depending on the duration of exposure . Long-term exposure to this compound can lead to the accumulation of DNA adducts and potentially result in carcinogenesis.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Higher doses of the compound have been associated with increased formation of DNA adducts and a higher risk of carcinogenesis . Toxic or adverse effects have been observed at high doses, indicating a threshold effect where the compound becomes harmful at certain concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with N-acetyltransferase enzymes . These enzymes catalyze the acetylation of benzidine to form this compound. The compound can also be further metabolized to form other derivatives, such as N′,N′-diacetylbenzidine . These metabolic pathways are crucial for the detoxification and elimination of benzidine and its derivatives from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes and distributed to different tissues, where it can interact with DNA and other biomolecules . The localization and accumulation of this compound in specific tissues can influence its biological effects and potential toxicity.
Subcellular Localization
This compound can be localized to specific subcellular compartments, where it can exert its effects on cellular function. The compound can be targeted to the nucleus, where it can interact with DNA and form adducts . Post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetylbenzidine is typically synthesized through the acetylation of benzidine. The process involves the reaction of benzidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetylation reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: N-Acetylbenzidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-hydroxy-N-acetylbenzidine and other oxidation products.
Reduction: Reduction reactions can convert this compound back to benzidine or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hypochlorous acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: N-hydroxy-N-acetylbenzidine, N,N’-diacetylbenzidine.
Reduction: Benzidine, N,N’-diacetylbenzidine.
Substitution: Various substituted benzidine derivatives.
Scientific Research Applications
N-Acetylbenzidine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studies on this compound help understand the metabolism and toxicity of aromatic amines.
Medicine: Research on its metabolic pathways contributes to understanding carcinogenic processes and developing cancer prevention strategies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Benzidine: The parent compound of N-Acetylbenzidine, known for its carcinogenic properties.
N,N’-Diacetylbenzidine: A diacetylated derivative of benzidine.
N-Hydroxy-N-acetylbenzidine: An oxidation product of this compound.
Uniqueness: this compound is unique due to its specific metabolic pathways and its role as an intermediate in the metabolism of benzidine. Its ability to form DNA adducts and its involvement in carcinogenic processes make it a compound of significant interest in toxicology and cancer research.
Properties
IUPAC Name |
N-[4-(4-aminophenyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10(17)16-14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQXBXZZSKPMDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036853 | |
Record name | N-Acetylbenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4036853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3366-61-8 | |
Record name | Acetylbenzidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3366-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylbenzidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003366618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylbenzidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acetylbenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4036853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4'-Aminobiphenyl-4-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLBENZIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1I4IM38KC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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